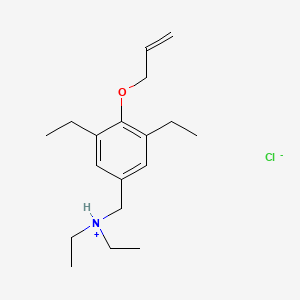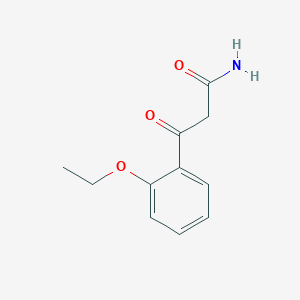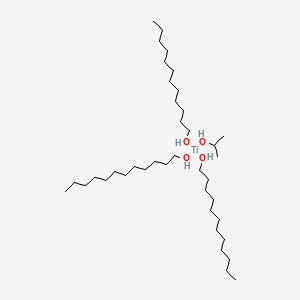
Tris(dodecan-1-olato)(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(Dodecan-1-olato)(propan-2-olato)titanium: is an organotitanium compound with the molecular formula C39H82O4Ti . It is known for its unique structure, where titanium is coordinated with three dodecan-1-olato ligands and one propan-2-olato ligand. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of tris-(Dodecan-1-olato)(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with dodecan-1-ol and propan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tris-(Dodecan-1-olato)(propan-2-olato)titanium can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state.
Reduction: This compound can also participate in reduction reactions, where the titanium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more of the alkoxo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using other alcohols or alkoxides under controlled conditions.
Major Products
Oxidation: The major products include higher oxidation state titanium compounds.
Reduction: The products are lower oxidation state titanium compounds.
Substitution: The products depend on the nature of the substituting ligand.
Scientific Research Applications
Chemistry
- Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
- Employed in the preparation of high-performance polymers and materials.
Biology and Medicine
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
- Studied for its antimicrobial properties and potential use in coatings for medical devices.
Industry
- Utilized in the production of coatings and adhesives due to its strong binding properties.
- Applied in the manufacturing of high-performance composites and materials .
Mechanism of Action
Molecular Targets and Pathways
- The mechanism of action of tris-(Dodecan-1-olato)(propan-2-olato)titanium involves the coordination of the titanium center with various substrates, facilitating catalytic reactions.
- The titanium center can activate substrates by forming transient complexes, which then undergo further chemical transformations.
- The pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
Comparison with Similar Compounds
Similar Compounds
Titanium tetraisopropoxide: Similar in structure but with four isopropanol ligands instead of a combination of dodecan-1-ol and propan-2-ol.
Titanium tetrabutoxide: Contains four butanol ligands, differing in the alkoxo groups attached to the titanium center.
Uniqueness
- Tris-(Dodecan-1-olato)(propan-2-olato)titanium is unique due to the combination of long-chain dodecan-1-ol and shorter propan-2-ol ligands, providing distinct solubility and reactivity properties.
- Its mixed ligand environment offers versatility in catalytic applications and material synthesis.
Properties
CAS No. |
68443-49-2 |
|---|---|
Molecular Formula |
C39H86O4Ti |
Molecular Weight |
667.0 g/mol |
IUPAC Name |
dodecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C12H26O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h3*13H,2-12H2,1H3;3-4H,1-2H3; |
InChI Key |
ZUSHDFQJSJHJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCO.CCCCCCCCCCCCO.CCCCCCCCCCCCO.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



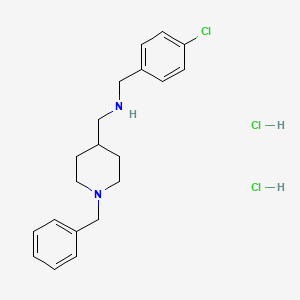
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
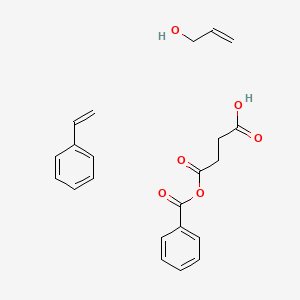
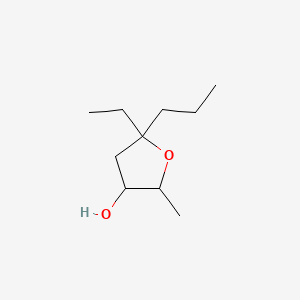
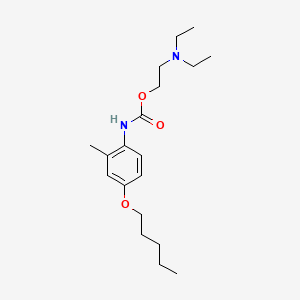
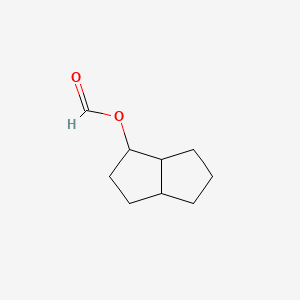
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)

